molecular formula C16H28N6O2S B2361427 6-(Biotinamido)hexylazide CAS No. 952091-45-1

6-(Biotinamido)hexylazide

Cat. No.: B2361427
CAS No.: 952091-45-1
M. Wt: 368.5
InChI Key: FQCSBODFFJKHKE-YDHLFZDLSA-N
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Description

6-(Biotinamido)hexylazide is a biotinylation reagent used in click chemistry. It reacts with alkyne molecules to form stable triazole linkages. This compound is particularly useful in bioconjugation and labeling applications due to its ability to form strong and stable bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Biotinamido)hexylazide typically involves the reaction of biotin with hexylamine to form 6-(biotinamido)hexanoic acid. This intermediate is then converted to its azide form using sodium azide under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 6-(Biotinamido)hexylazide primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition. This reaction forms a stable triazole linkage, which is highly useful in bioconjugation .

Common Reagents and Conditions:

    Reagents: Alkynes, copper(I) catalysts.

    Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products: The major product of the reaction between this compound and an alkyne is a triazole-linked biotinylated compound .

Scientific Research Applications

6-(Biotinamido)hexylazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Biotinamido)hexylazide involves its reaction with alkyne groups to form a stable triazole linkage. This reaction is facilitated by copper(I) catalysts, which accelerate the cycloaddition process. The resulting triazole linkage is highly stable and resistant to hydrolysis, making it ideal for bioconjugation applications .

Comparison with Similar Compounds

Uniqueness: 6-(Biotinamido)hexylazide is unique due to its azide functional group, which allows it to participate in click chemistry reactions. This property makes it highly versatile for bioconjugation and labeling applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-azidohexyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N6O2S/c17-22-19-10-6-2-1-5-9-18-14(23)8-4-3-7-13-15-12(11-25-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCSBODFFJKHKE-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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